molecular formula C8H7NO2 B162784 5,6-Dihydroxyindole CAS No. 3131-52-0

5,6-Dihydroxyindole

Cat. No. B162784
CAS RN: 3131-52-0
M. Wt: 149.15 g/mol
InChI Key: SGNZYJXNUURYCH-UHFFFAOYSA-N
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Patent
US05279618

Procedure details

As reported, for example, in Prota, Progress in the Chemist of Melanins and Related Metabolites, Med. Res. Reviews, 8:525-56 (1988), melanins are naturally occurring pigments present in hair and skin. In humans biosynthesis takes place in tyrosinase containing melanocytes. The tyrosinase enzyme catalyzes the hydroxylation of tyrosine to dopa and its subsequent oxidation to dopachrome. Once formed, dopachrome undergoes a series of complex reactions in the formation of eumelanins and phaeomelanins. Melanins provide black and deep brown pigments, and are formed by oxidative polymerization of 5,6-dihydroxyindole derived biogenetically during the melanogenesis. On the other hand, phaeomelanins provide yellow to reddish brown pigmentation to hair, and are formed by oxidative polymerization of cystein-S-yl-dopas via 1,4-benzothiazine intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
eumelanins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)CC1C=CC(O)=CC=1.O=C([C@H:17]([CH2:19][C:20]1[CH:27]=[C:25]([OH:26])[C:23]([OH:24])=[CH:22][CH:21]=1)[NH2:18])O.C1C2C(=CC(C(C=2)=O)=O)NC1C(O)=O.C1C(O)=C2NC(C(O)=O)=C(C3SC4=CC(CC(N)C(O)=O)=CC(=O)C4=NC=3)SC2=CC=1CC(N)C(O)=O.CC1C(=O)C(=O)C2C3C4C(=C(C)C(C(C=4C4=CNC=1C=24)=O)=O)NC=3>>[OH:26][C:25]1[CH:27]=[C:20]2[C:21](=[CH:22][C:23]=1[OH:24])[NH:18][CH:17]=[CH:19]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
Step Five
Name
eumelanins
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=C2C(=C1O)NC(=C(S2)C3=CN=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)C(=O)O)CC(C(=O)O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing melanocytes
CUSTOM
Type
CUSTOM
Details
Once formed
CUSTOM
Type
CUSTOM
Details
Melanins provide black

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.